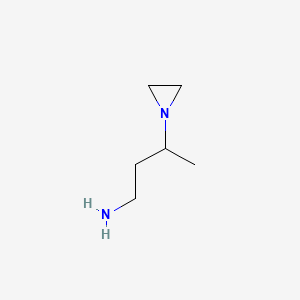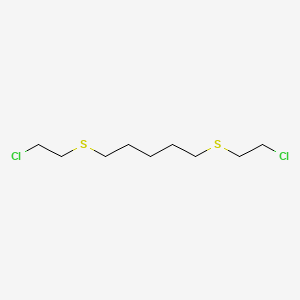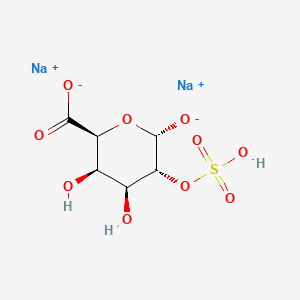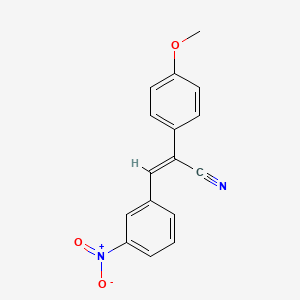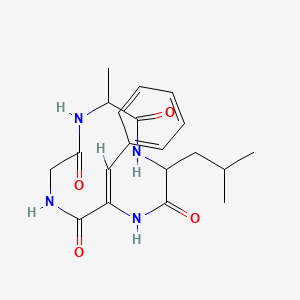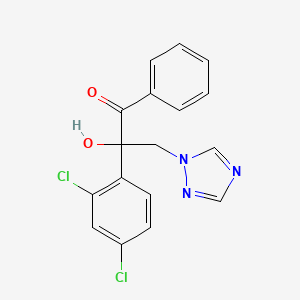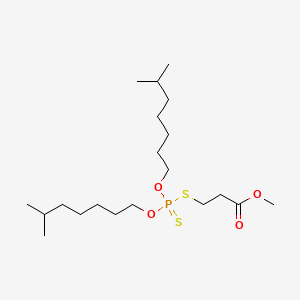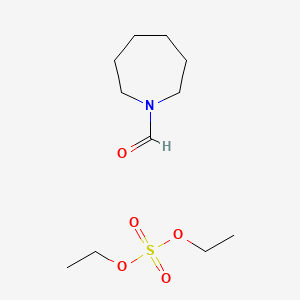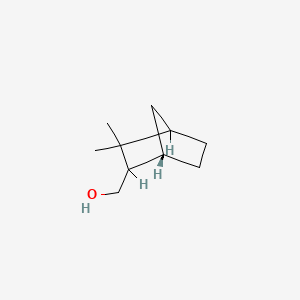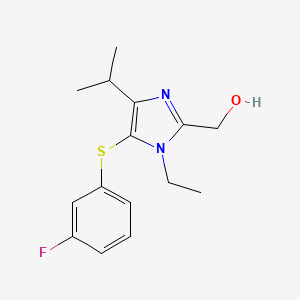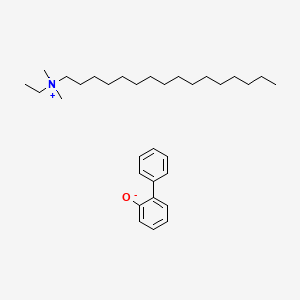
Ethylhexadecyldimethylammonium 2-phenylphenolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylhexadecyldimethylammonium 2-phenylphenolate is a chemical compound with the molecular formula C32H53NO and a molecular weight of 467.78 g/mol . This compound is known for its unique structure, which combines an ammonium ion with a phenolate ion, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of ethylhexadecyldimethylammonium 2-phenylphenolate typically involves the reaction of ethylhexadecyldimethylammonium chloride with sodium 2-phenylphenolate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Ethylhexadecyldimethylammonium 2-phenylphenolate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Ethylhexadecyldimethylammonium 2-phenylphenolate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential antimicrobial and antifungal properties, making it a candidate for use in disinfectants and preservatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethylhexadecyldimethylammonium 2-phenylphenolate involves its interaction with cellular membranes and proteins. The compound’s ammonium ion interacts with negatively charged components of cell membranes, leading to disruption of membrane integrity and cell lysis. Additionally, the phenolate ion can interact with various enzymes and proteins, inhibiting their activity and leading to antimicrobial effects .
Comparison with Similar Compounds
Ethylhexadecyldimethylammonium 2-phenylphenolate can be compared with other similar compounds such as:
Benzalkonium chloride: A widely used disinfectant and antiseptic with similar antimicrobial properties.
Cetylpyridinium chloride: Another antimicrobial agent used in mouthwashes and throat lozenges.
Hexadecyltrimethylammonium bromide: A surfactant with applications in various industrial processes.
This compound stands out due to its unique combination of an ammonium ion and a phenolate ion, which imparts distinct chemical and biological properties.
Properties
CAS No. |
85940-58-5 |
|---|---|
Molecular Formula |
C32H53NO |
Molecular Weight |
467.8 g/mol |
IUPAC Name |
ethyl-hexadecyl-dimethylazanium;2-phenylphenolate |
InChI |
InChI=1S/C20H44N.C12H10O/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(3,4)6-2;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h5-20H2,1-4H3;1-9,13H/q+1;/p-1 |
InChI Key |
ZBEKZEZPDKYHMJ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CC.C1=CC=C(C=C1)C2=CC=CC=C2[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


